3-Ethoxy-2-nitropyridine CAS number 74037-50-6
3-Ethoxy-2-nitropyridine CAS number 74037-50-6
An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine (CAS: 74037-50-6)
Abstract
3-Ethoxy-2-nitropyridine is a pivotal heterocyclic building block in modern organic synthesis. Characterized by a pyridine core functionalized with an electron-withdrawing nitro group and an electron-donating ethoxy group, this compound exhibits a unique reactivity profile that makes it an invaluable intermediate.[1][2][3] It serves a crucial role in the development of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key chemical transformations, and applications, tailored for researchers, chemists, and professionals in drug development and material science.
Introduction: The Strategic Value of Substituted Nitropyridines
Pyridine derivatives are ubiquitous in nature and pharmacology.[4] The strategic introduction of functional groups onto the pyridine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize biological activity. 3-Ethoxy-2-nitropyridine (CAS 74037-50-6) is a prime example of such a strategically functionalized intermediate. The presence of the nitro group at the 2-position significantly influences the electron density of the ring, making it susceptible to specific transformations, while the ethoxy group at the 3-position modulates its solubility and reactivity.[1] This combination makes it a versatile precursor for creating a diverse range of more complex substituted pyridines.[1][5]
Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of 3-Ethoxy-2-nitropyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 74037-50-6 | [1][6][7][8] |
| Molecular Formula | C₇H₈N₂O₃ | [1][6][7][9] |
| Molecular Weight | 168.15 g/mol | [1][6][8][9] |
| Appearance | Liquid or low-melting solid | [6] |
| Melting Point | 28-32°C | [6] |
| Boiling Point | 175°C @ 50 torr | [6] |
| Density | ~1.245 g/cm³ | [6] |
| Flash Point | 38°C | [6] |
| Refractive Index | ~1.537 | [6] |
| Topological Polar Surface Area | 67.9 Ų | [9] |
| Synonyms | 2-Nitro-3-ethoxypyridine, Pyridine, 3-ethoxy-2-nitro- | [1][8][10] |
Spectroscopic Data
Available spectral data confirms the structure of 3-Ethoxy-2-nitropyridine.[6]
-
¹H NMR (90 MHz, CDCl₃): Data is available and consistent with the assigned structure.[6] Key signals would include a triplet and quartet for the ethoxy group and distinct signals for the three aromatic protons on the pyridine ring.
-
¹³C NMR (in CDCl₃): Data is available for structural confirmation.[6]
-
IR (Liquid Film): Infrared spectroscopy data is available, which would show characteristic peaks for C-O, N-O (nitro group), and aromatic C-H stretches.[6]
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight.[6]
Synthesis and Mechanistic Insights
The most logical and widely employed route to 3-Ethoxy-2-nitropyridine is via the Williamson ether synthesis, starting from its precursor, 3-hydroxy-2-nitropyridine.[11][12] This two-step process is efficient and scalable.
Step 1: Synthesis of 3-Hydroxy-2-nitropyridine (CAS: 15128-82-2)
The precursor is prepared by the nitration of 3-hydroxypyridine. This reaction leverages the directing effects of the hydroxyl group on the pyridine ring.
Caption: Williamson ether synthesis pathway.
Experimental Protocol: Synthesis of 3-Ethoxy-2-nitropyridine
-
Reaction Setup: To a solution of 3-hydroxy-2-nitropyridine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base. Anhydrous potassium carbonate (K₂CO₃, ~1.5 eq) is a practical choice for aryl ethers. [13]2. Formation of Alkoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.2 eq), dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture (e.g., to 60-80°C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product, typically by column chromatography on silica gel, to yield pure 3-Ethoxy-2-nitropyridine.
Causality and Optimization:
-
Choice of Base: Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like K₂CO₃ are often sufficient, safer to handle, and effective in polar aprotic solvents. [12][13]* Alkylating Agent: Primary alkyl halides are required for this Sₙ2 reaction to minimize the competing E2 elimination pathway. [11][12][13]* Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are ideal as they solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity. [13]
Reactivity and Key Transformations
The chemical behavior of 3-Ethoxy-2-nitropyridine is dominated by the nitro group, which strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). Its most significant reaction is the reduction of the nitro group.
Reduction to 2-Amino-3-ethoxypyridine
The conversion of the 2-nitro group to a 2-amino group is a foundational transformation, yielding 2-Amino-3-ethoxypyridine (CAS: 10006-74-3), another valuable synthetic intermediate. [14]This reduction unlocks pathways to fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are common scaffolds in medicinal chemistry. [15]
Caption: Reduction and subsequent application workflow.
Protocol: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel, dissolve 3-Ethoxy-2-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Reaction: Purge the vessel with nitrogen and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) at atmospheric or slightly elevated pressure.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction's progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain 2-amino-3-ethoxypyridine, which can be used directly or purified further if necessary.
Applications in Drug Discovery and Agrochemicals
3-Ethoxy-2-nitropyridine is not an end product but a critical starting material. Its utility is demonstrated in several high-value sectors:
-
Pharmaceutical Development: It is a key intermediate for synthesizing various pharmaceuticals, including anti-inflammatory and analgesic drugs. [1]The 2-amino-3-ethoxypyridine derivative is particularly useful for constructing compounds that interact with biological targets where a substituted aminopyridine scaffold is required. [15][16]* Agrochemical Synthesis: The compound is used in the formulation of modern pesticides and herbicides. [1][2][3]The pyridine core is a well-established toxophore in crop protection, and modifications enabled by this intermediate allow for the development of more potent and selective agents. [3]* Material Science: There is exploratory research into using nitropyridine derivatives for developing new materials, such as specialized polymers and coatings that require specific chemical properties for enhanced performance. [1]
Safety, Handling, and Storage
As a nitroaromatic compound and a laboratory chemical, 3-Ethoxy-2-nitropyridine requires careful handling.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [17][18][19]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [1][18]Recommended storage temperature is often between 0-8°C. [1]Keep away from strong oxidizing agents and bases. [18]* Hazards: The compound is flammable. [9]It should be treated as an irritant to the skin, eyes, and respiratory system. [18][19]
Conclusion
3-Ethoxy-2-nitropyridine is a highly versatile and valuable chemical intermediate. Its well-defined synthesis from readily available precursors and its predictable reactivity—centered on the facile reduction of its nitro group—make it an essential tool for chemists in pharmaceutical and agrochemical research. A thorough understanding of its properties, synthesis, and chemical behavior, as detailed in this guide, is crucial for leveraging its full potential in the creation of novel and complex molecules.
References
-
Chem-Impex. (n.d.). 3-Etoxi-2-nitropiridina. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxy-2-nitropyridine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
-
Autech Industry Co.,Limited. (2025). The Role of 3-Hydroxy-2-nitropyridine in Modern Organic Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-hydroxy-2-nitropyridine.
-
P&S Chemicals. (n.d.). Product information, 3-Ethoxy-2-nitropyridine. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 3-ethoxy-2-nitro-. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Chemistry of 2-Amino-3-cyanopyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-Amino-3-ethoxypyridine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. scbt.com [scbt.com]
- 8. 3-Ethoxy-2-nitropyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. Pyridine, 3-ethoxy-2-nitro- | C7H8N2O3 | CID 52866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pschemicals.com [pschemicals.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. 2-Amino-3-ethoxypyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. researchgate.net [researchgate.net]
- 16. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
